molecular formula C13H22FNO4 B2426192 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid CAS No. 2375261-50-8

4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid

カタログ番号: B2426192
CAS番号: 2375261-50-8
分子量: 275.32
InChIキー: VYWGZLMBTLJGFB-GMZHKTEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid is a sophisticated bifunctional building block primarily employed in the synthesis of complex molecules for drug discovery and chemical biology. Its core value lies in its structure, which incorporates a Boc-protected amine, a carboxylic acid, and a fluorine-substituted cyclohexane ring. The carboxylic acid enables amide coupling reactions to extend molecular structures, while the Boc-group provides a robust protective strategy for the amine, allowing for selective deprotection under mild acidic conditions to generate a free amine for further derivatization. This compound is particularly significant in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a conformationally constrained linker that connects an E3 ligase ligand to a target protein ligand. The fluorine atom and the cyclohexane scaffold introduce steric and electronic influences that can fine-tune the physicochemical properties, metabolic stability, and overall bioavailability of the final candidate molecules. Researchers value this reagent for its ability to facilitate the synthesis of diverse chemical libraries aimed at targeting challenging disease pathways.

特性

IUPAC Name

4-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-8-13(14)6-4-9(5-7-13)10(16)17/h9H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWGZLMBTLJGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(CC1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, also known by its CAS number 284493-72-7, is a synthetic compound featuring a cyclohexane core with a fluoro substituent and an amino acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological systems and therapeutic applications.

Molecular Structure

The molecular formula of 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid is C14H18FNO4, with a molecular weight of approximately 283.299 g/mol. The structural representation includes:

  • Cyclohexane ring : A six-membered carbon ring.
  • Fluorine atom : Substituted at the para position of the phenyl group.
  • Amino acid derivative : Featuring a tert-butoxycarbonyl (Boc) protective group.

Chemical Structure Table

PropertyValue
Molecular FormulaC14H18FNO4
Molecular Weight283.299 g/mol
IUPAC Name4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
CAS Number284493-72-7

The biological activity of 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor for certain matrix metalloproteinases (MMPs), which are crucial in various physiological processes, including tissue remodeling and inflammation .

Case Studies and Research Findings

  • MMP Inhibition Studies : Research has indicated that carboxylic acids based on cyclohexylglycine scaffolds exhibit significant inhibitory effects on MMPs. This suggests that derivatives like 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid could be developed as therapeutic agents for conditions involving excessive MMP activity, such as cancer metastasis and arthritis .
  • Antidepressant Potential : Compounds structurally similar to this compound have been explored for their potential antidepressant effects. They may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Buffering Capacity : The compound's buffering capacity has been evaluated in biological systems, maintaining pH levels conducive to cellular processes. This property is particularly useful in experimental settings where pH stability is crucial for enzyme activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
4-(Aminomethyl)cyclohexane-1-carboxylic acidLacks fluoro substitution; contains only an amino groupPotentially different reactivity
3-(Fluorophenyl)-3-amino propanoic acidSimilar core structure but different substituentsAntidepressant effects reported
3-tert-butoxycarbonyl amino acidsVarious amino acid derivatives with protective groupsDiverse pharmacological activities

Q & A

Q. What are the key synthetic challenges in preparing 4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid, and how can they be addressed?

The synthesis of this compound involves multi-step reactions requiring precise control of functional group compatibility. Key challenges include:

  • Fluorine Incorporation : Selective fluorination at the cyclohexane ring must avoid side reactions with sensitive groups like the Boc-protected amine [(2-methylpropan-2-yl)oxycarbonylamino].
  • Amide Bond Formation : Coupling the Boc-protected amine to the cyclohexane backbone requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize hydrolysis .
  • Carboxylic Acid Stability : The terminal carboxylic acid group may require protection (e.g., as a methyl ester) during synthesis to prevent unwanted reactivity .

Methodological Solution : Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acid, Boc for amine) and optimize reaction conditions (e.g., low temperature for fluorination) .**

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Technique Application
NMR Spectroscopy Assigns fluorine (¹⁹F NMR) and cyclohexane stereochemistry (¹H/¹³C NMR).
IR Spectroscopy Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹).
Mass Spectrometry Confirms molecular weight and fragmentation patterns of the Boc-protected amine .

Note : High-resolution MS (HRMS) is critical for verifying the molecular formula due to the compound’s complexity .

Q. How can researchers screen for potential biological activity of this compound?

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or proteases, given structural similarities to known bioactive cyclohexane derivatives .
  • Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .
  • In Silico Docking : Prioritize targets using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to receptors like GPCRs .

Experimental Design : Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. What reaction mechanisms explain the stability of the Boc-protected amine under acidic conditions?

The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is stable in mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., TFA). The tert-butyloxycarbonyl group’s steric bulk shields the amine from nucleophilic attack, while electron-withdrawing effects stabilize the carbonyl against hydrolysis .

Mechanistic Insight : Under acidic conditions, protonation of the carbonyl oxygen facilitates cleavage via a six-membered transition state, releasing CO₂ and the free amine .

Q. How can computational modeling predict the compound’s reactivity in catalytic hydrogenation?

  • DFT Calculations : Use Gaussian or ORCA to model the cyclohexane ring’s conformational flexibility and predict hydrogenation sites (e.g., equatorial vs. axial fluorine).
  • Transition State Analysis : Identify energy barriers for hydrogen addition to the cyclohexane carbocation intermediate .

Validation : Compare computed activation energies with experimental kinetics (e.g., via GC-MS monitoring) .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

  • Assay Standardization : Control variables like pH (critical for carboxylic acid ionization) and solvent polarity (DMSO vs. aqueous buffers) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Orthogonal Assays : Confirm results with unrelated methods (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How does the stereochemistry of the cyclohexane ring influence pharmacological properties?

  • Cis vs. Trans Isomers : Use chiral HPLC or X-ray crystallography to separate and characterize isomers.
  • Impact on Bioactivity : The equatorial position of the fluorine atom may enhance membrane permeability, while axial placement could improve target binding .

Case Study : Compare the logP and IC₅₀ of cis/trans isomers to correlate stereochemistry with pharmacokinetics .

Q. What are the limitations of current synthetic routes, and how can they be improved?

Limitation Innovative Solution
Low yield in fluorinationUse microfluidic reactors for precise temperature control.
Boc deprotection side reactionsReplace TFA with milder acids (e.g., HCl in dioxane).
Scalability issuesDevelop flow chemistry protocols for continuous synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。